methyl 4-methoxypiperidine-1-carboxylate
Description
Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Chemical Space
The versatility of the piperidine scaffold allows for the creation of diverse chemical structures, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.govresearchgate.net These derivatives are not only crucial in drug development but also find use in the synthesis of agrochemicals and as reagents in organic synthesis, particularly for forming carbon-nitrogen bonds. solubilityofthings.comijnrd.org The ability of the piperidine ring to influence pharmacokinetic properties like membrane permeability, metabolic stability, and receptor binding makes it a highly desirable component in the design of new therapeutic agents. researchgate.net
Overview of Methoxy-Functionalized Piperidine Analogues
The introduction of a methoxy (B1213986) group onto the piperidine ring creates methoxy-functionalized piperidine analogues, a subclass with distinct properties and applications. The presence of the methoxy group can significantly alter the electronic and steric environment of the piperidine scaffold, thereby influencing its reactivity and biological activity.
Methoxy-functionalized piperidines are valuable intermediates in the synthesis of complex molecules. For instance, 4-methoxypiperidine (B1585072) is a key intermediate in various synthetic pathways. chemicalbook.comfishersci.com The methoxy group can act as a directing group or be a precursor to other functional groups, offering synthetic chemists a handle to further elaborate the molecule. Research has explored the synthesis of various methoxy-substituted piperidines, highlighting their role in constructing more complex molecular architectures. google.com
Contextualization of Methyl 4-Methoxypiperidine-1-carboxylate within Piperidine Chemistry
This compound is a specific derivative of piperidine that incorporates both a methoxy group at the 4-position and a methyl carboxylate group at the nitrogen atom. This particular combination of functional groups makes it a unique building block in organic synthesis. The methyl carboxylate group, an N-acyl substituent, modifies the properties of the piperidine nitrogen, influencing its basicity and nucleophilicity.
This compound belongs to the broader class of functionalized piperidines and serves as an intermediate in the synthesis of more complex molecules. researchgate.net Its structure is related to other important synthetic intermediates like methyl piperidine-4-carboxylate, which is used in the synthesis of antitubercular agents and various enzyme inhibitors. fishersci.combldpharm.comthermofisher.com
Scope and Academic Research Focus on this compound
Academic research on this compound and its close analogues has primarily focused on its synthesis and its utility as a chemical intermediate. For example, the hydrochloride salt of methyl 4-methoxypiperidine-4-carboxylate is recognized as a heterocyclic building block in chemical research. calpaclab.com
Studies have explored the synthesis of related structures, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which is a key intermediate in the synthesis of the anticancer drug Vandetanib. atlantis-press.com This highlights the potential of methoxy- and carboxylate-functionalized piperidines in the development of pharmaceutically active compounds. Furthermore, research into piperidine analogues has demonstrated their high affinity for various biological targets, such as the dopamine (B1211576) transporter, indicating the therapeutic potential of this class of compounds. nih.gov
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 1190314-13-6 (for hydrochloride salt) |
Structure
3D Structure
Properties
CAS No. |
308108-00-1 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-5-9(6-4-7)8(10)12-2/h7H,3-6H2,1-2H3 |
InChI Key |
QJHKVFLNDGYLQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Advanced Transformations of Methyl 4 Methoxypiperidine 1 Carboxylate
Reactions Involving the Methoxy (B1213986) Group
The ether linkage at the C-4 position is a key site for chemical modification, allowing for the introduction of diverse functionalities.
Cleavage and Derivatization of the C-4 Methoxy Ether
The cleavage of the C-4 methoxy ether in derivatives of 4-methoxypiperidine (B1585072) is a critical transformation that allows for the unmasking of a hydroxyl group. This subsequent 4-hydroxypiperidine (B117109) derivative can then be used in a variety of further chemical modifications. While specific literature on the cleavage of the methoxy group in methyl 4-methoxypiperidine-1-carboxylate is not abundant, the cleavage of similar ethers is well-documented. Commonly, ether cleavage is achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃).
For the analogous N-Boc protected 4-methoxypiperidine, trimethylsilyl (B98337) iodide (TMSI) is an effective reagent for ether cleavage. The reaction proceeds via a silyl (B83357) oxonium ion intermediate, which is then cleaved by the iodide ion.
Following cleavage of the methoxy group to reveal the hydroxyl functionality, derivatization can be readily achieved. The resulting N-protected 4-hydroxypiperidine can undergo esterification or etherification reactions to introduce a wide array of new functional groups at the C-4 position. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base would yield the corresponding esters.
Table 1: Reagents for Cleavage of Methoxy Ethers in Piperidine (B6355638) Systems
| Reagent | Conditions | Product |
| Hydrobromic Acid (HBr) | Reflux | 4-Hydroxypiperidine derivative |
| Boron Tribromide (BBr₃) | Dichloromethane (B109758), low temperature | 4-Hydroxypiperidine derivative |
| Trimethylsilyl Iodide (TMSI) | Chloroform, reflux | 4-Hydroxypiperidine derivative |
Oxidation Reactions of the Ether Moiety
The ether moiety at the C-4 position is generally stable to oxidation. However, under specific and often harsh conditions, oxidation can occur. While direct oxidation of the methoxy group in this compound is not a common transformation, related oxidative processes on similar structures have been studied. For instance, the oxidation of N-protected tryptophan derivatives, which also contain an indole (B1671886) ring system susceptible to oxidation, has been achieved using reagents like dimethyldioxirane (B1199080) (DMDO). nih.gov This suggests that powerful oxidizing agents could potentially interact with the piperidine ring or the methoxy group, although this would likely lead to a mixture of products rather than a selective transformation.
It is important to note that the nitrogen atom of the piperidine ring, even when protected by the methoxycarbonyl group, can influence the reactivity of the ring. The N-formyl group in N-formylpiperidine can be electrochemically methoxylated at the 2-position, indicating that the ring itself is susceptible to oxidation under certain conditions. nih.govnih.gov
Transformations of the N-1 Carboxylate Moiety
The N-1 methoxycarbonyl group is a versatile handle for a range of chemical transformations, including its removal to liberate the secondary amine, or its conversion into other functional groups.
Decarboxylation and Amine Regeneration
The removal of the N-methoxycarbonyl group, a type of carbamate (B1207046), to regenerate the free secondary amine is a fundamental and widely used transformation. This process, often referred to as deprotection, can be achieved under various conditions.
One common method for the cleavage of methyl carbamates is through hydrolysis, which can be carried out under acidic or basic conditions. However, these methods can sometimes be harsh and may not be compatible with other sensitive functional groups in the molecule.
More specific and milder methods have been developed for carbamate cleavage. For example, treatment with trimethylsilyl iodide (TMSI) in a suitable solvent can effectively cleave the carbamate to yield the corresponding secondary amine. nih.gov Another approach involves the use of 2-mercaptoethanol (B42355) in the presence of a base, which provides a nucleophilic deprotection pathway. organic-chemistry.org
Table 2: Selected Methods for the Cleavage of Methyl Carbamates
| Reagent/Method | Conditions | Key Features |
| Trimethylsilyl Iodide (TMSI) | Chloroform, reflux | Effective for various carbamates. |
| 2-Mercaptoethanol/K₃PO₄ | N,N-Dimethylacetamide, 75 °C | Nucleophilic deprotection, mild conditions. organic-chemistry.org |
| Tetrabutylammonium Fluoride (TBAF) | THF | Mild method. organic-chemistry.org |
| Acid or Base Hydrolysis | Aqueous acid or base, heat | Can be harsh and may affect other functional groups. |
Transesterification Reactions
Transesterification of the N-1 methyl carboxylate allows for the exchange of the methyl group for other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base and is driven by the use of a large excess of the desired alcohol. For example, refluxing this compound in ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of ethyl 4-methoxypiperidine-1-carboxylate.
The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol (B129727). The base-catalyzed process involves the formation of an alkoxide from the new alcohol, which then acts as the nucleophile.
Amidation and Amide Bond Formation
The conversion of the N-1 methyl carboxylate into an amide is a valuable transformation for introducing further diversity into the molecule. This can be achieved by reacting this compound with a primary or secondary amine. This reaction often requires elevated temperatures to drive the reaction to completion, as the ester is generally less reactive than an acid chloride.
A more efficient method for amide bond formation involves the in-situ activation of a carboxylic acid derived from the ester. For instance, the methyl ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov
Alternatively, direct amidation of the ester can be facilitated by the use of specific reagents. For example, the reaction of esters with amines can be promoted by the addition of a Lewis acid or by using a stoichiometric amount of a reagent like sodium amide.
Table 3: Common Reagents for Amide Bond Formation from Esters/Carboxylic Acids
| Reagent | Description |
| Primary/Secondary Amine | Direct reaction with the ester, often requiring heat. |
| DCC, EDCI, HATU, HBTU | Coupling reagents used after hydrolysis of the ester to the carboxylic acid. nih.gov |
| Sodium Amide (NaNH₂) | A strong base that can facilitate direct amidation of the ester. |
Reactivity of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring in this compound is protected by a methoxycarbonyl group. This group is a carbamate, which deactivates the nitrogen, preventing it from participating in typical nucleophilic reactions such as alkylation or acylation. Therefore, to harness the reactivity of the piperidine nitrogen, this protecting group must first be removed. The resulting secondary amine, 4-methoxypiperidine, is a versatile nucleophile that can undergo a variety of transformations.
Alkylation and Acylation of the Deprotected Nitrogen
Once the methoxycarbonyl protecting group is cleaved to yield 4-methoxypiperidine, the liberated secondary amine nitrogen becomes available for further functionalization through alkylation and acylation reactions.
Alkylation: The N-alkylation of the deprotected piperidine introduces an alkyl group onto the nitrogen atom. This reaction is typically achieved by treating the secondary amine with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction can be carried out in a suitable solvent like anhydrous acetonitrile (B52724) under an inert atmosphere. researchgate.net To drive the reaction towards monoalkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly. researchgate.net Alternatively, a base such as potassium carbonate can be used in a solvent like dimethylformamide (DMF) to neutralize the acid formed during the reaction. researchgate.net
Acylation: N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide. This is a common strategy in the synthesis of pharmaceutical intermediates. researchgate.net The reaction is typically performed by treating the deprotected piperidine with an acylating agent, such as an acyl chloride (e.g., propionyl chloride) or an acid anhydride. researchgate.net The reaction is often carried out in the presence of a base to scavenge the acidic byproduct. For instance, N-acylation of a related piperidine derivative has been successfully achieved using propionyl chloride in a solvent like dichloromethane or chlorobenzene. researchgate.net
| Transformation | Reagent(s) | Solvent(s) | General Conditions | Reference |
| N-Alkylation | Alkyl bromide or iodide | Acetonitrile | Slow addition of alkyl halide at room temperature under N₂ atmosphere. | researchgate.net |
| N-Alkylation | Alkylating agent, K₂CO₃ | DMF | Stirring at room temperature. | researchgate.net |
| N-Acylation | Propionyl chloride | Dichloroethane | Reflux with a base (e.g., Et₃N) added subsequently. | researchgate.net |
Formation of Nitrogen Heterocycles
The functionalized piperidine ring, obtained after deprotection and subsequent reaction at the nitrogen, can serve as a scaffold for the construction of more complex nitrogen-containing heterocyclic systems. These transformations often involve introducing a functional group that can participate in an intramolecular cyclization.
For example, after alkylating the deprotected nitrogen with a reagent containing a suitable electrophilic or nucleophilic site, a subsequent ring-forming reaction can be induced. While specific examples starting from this compound are not detailed in the provided literature, general principles of heterocycle synthesis can be applied. A common strategy involves a tandem reaction sequence where new carbon-nitrogen and carbon-carbon bonds are formed in a one-pot synthesis to yield fused polycyclic heterocycles. mdpi.com The synthesis of diverse nitrogen heterocycles like triazoles, benzimidazoles, and pyrazoles often involves the condensation of a nitrogen-containing starting material with other reagents to build the new ring system. mdpi.comresearchgate.net The piperidine moiety can be incorporated into larger structures, such as in the synthesis of tadalafil, where a piperazine (B1678402) ring is part of a larger fused system. nih.gov
Functional Group Interconversions on the Piperidine Ring
Beyond the reactivity of the nitrogen atom, the carbon framework of the piperidine ring itself can be modified. These transformations allow for the introduction of various substituents and can even lead to the rearrangement of the ring structure.
Substitution Reactions on Ring Carbons
Direct substitution on the carbon atoms of the piperidine ring is a key method for creating structural diversity and fine-tuning the biological activity of piperidine-containing molecules. Research has shown that introducing methyl groups at various positions on the piperidine ring can significantly impact a compound's binding affinity and selectivity for biological targets like the sigma(1) receptor. nih.gov For instance, the synthesis of various monomethyl and geminal dimethyl substituted piperidines has been employed to probe structure-activity relationships. nih.gov
Regioselective alkylation at a specific carbon atom of the piperidine ring is also a known transformation. odu.edu One approach involves the formation of an enamine or an enamide anion intermediate from the piperidine, which can then be alkylated with an alkyl halide. odu.edu This method allows for the controlled introduction of alkyl groups, such as ethyl or butyl, at specific positions on the ring, leading to a variety of 3-alkylpiperidine derivatives. odu.edu
| Reaction Type | Example Modification | Purpose / Application | Reference |
| Methyl Substitution | Introduction of methyl or dimethyl groups on the piperidine ring. | To explore sigma-subtype affinities and selectivities; probe for PET experiments. | nih.gov |
| Regioselective Alkylation | Synthesis of 3-allyl-, 3-ethyl-, and 3-propylpiperidine. | To create specific isomers of alkyl-substituted piperidines. | odu.edu |
Ring Transformations and Rearrangements
The piperidine ring can undergo transformations that alter its size or lead to the formation of new fused or spirocyclic systems. While the provided literature does not specify ring rearrangements for this compound itself, related piperidine chemistry illustrates these possibilities.
One significant ring-forming reaction is the Dieckmann condensation, which is an intramolecular cyclization of a diester to form a β-keto ester. This reaction has been used to construct a piperidin-4-one from a suitable acyclic diester precursor, which then serves as a key intermediate for further synthesis. beilstein-journals.org Although this example illustrates the formation of the piperidine ring rather than a transformation of a pre-existing one, it highlights a powerful method for creating substituted piperidine systems. The resulting piperidinone can then be used in subsequent reactions, such as reductive amination, to introduce further complexity. beilstein-journals.org The construction of spirocyclic systems, where a second ring shares a single atom with the piperidine ring, is another advanced transformation used to create novel analogues of bioactive compounds like DPP-4 inhibitors. beilstein-journals.org
No Publicly Available Research Found for "this compound" as a Synthetic Building Block
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research detailing the specific applications of This compound as a synthetic building block. Consequently, it is not possible to construct a detailed, evidence-based article according to the requested outline.
The inquiry sought to elaborate on the compound's role as a precursor to complex and highly functionalized piperidine architectures, its utility in controlling stereochemistry, its application in forming bridged and fused N-heterocyclic systems, and its use in advanced reaction methodologies.
However, database searches and literature reviews did not yield specific studies or documented synthetic protocols that utilize "this compound" for these purposes. The available scientific data predominantly focuses on other, structurally related piperidine derivatives. These include, but are not limited to, methyl piperidine-4-carboxylate, N-Boc-piperidines, and various other N-substituted and C4-functionalized piperidines. While the piperidine scaffold itself is a crucial element in medicinal chemistry and organic synthesis nih.govresearchgate.net, the specific substitution pattern of a methoxy group at the C4 position and a methyl carboxylate on the nitrogen (N1) appears to be a novel or sparsely documented configuration in the context of a versatile synthetic intermediate.
Without primary or secondary research sources describing its reactivity, applications, and synthetic utility, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Applications of Methyl 4 Methoxypiperidine 1 Carboxylate As a Synthetic Building Block
Advanced Reaction Methodologies Utilizing Methyl 4-Methoxypiperidine-1-carboxylate
Coupling Reactions (e.g., Mizoroki–Heck, Amidation)
Coupling reactions are fundamental processes in modern organic synthesis that enable the formation of carbon-carbon and carbon-heteroatom bonds. The functional groups of this compound allow it to be a theoretical participant in several of these key reactions.
Mizoroki–Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. While there is limited direct literature showcasing this compound as a substrate in this reaction, piperidine (B6355638) derivatives play a significant role as components of the catalyst system. For instance, palladium complexes with aminophosphine (B1255530) ligands containing piperidine moieties, such as dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, have been developed as highly active catalysts for Mizoroki-Heck reactions under mild conditions. nih.govrsc.orgsemanticscholar.org In these cases, the piperidine structure is part of the ligand that coordinates to the palladium center, influencing the catalyst's stability and activity, rather than being one of the reactants. rsc.orgresearchgate.net
Amidation
Amidation is one of the most crucial reactions in organic and medicinal chemistry for the formation of amide bonds. The methyl carboxylate group of this compound can be converted into an amide through reaction with a primary or secondary amine. This transformation can be achieved by direct reaction with the amine, often at elevated temperatures, or by using coupling agents that activate the carboxylate moiety.
This reaction is vital as the resulting piperidine-derived amides are prevalent in a vast number of biologically active compounds. For example, various piperidine-derived amides have been synthesized and identified as potent inhibitors of the human soluble epoxide hydrolase (sEH) enzyme, which is a target for treating inflammation and hypertension. nih.gov The direct coupling of carboxylate salts with amines using activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) represents a general and efficient method for this purpose. organic-chemistry.org
Table 1: Representative Amidation of a Piperidine Carboxylate Derivative
| Reactant 1 | Reactant 2 | Coupling Agent | Product | Significance | Reference |
|---|
Stereoselective Transformations and Chiral Auxiliary Development
Controlling stereochemistry is a central goal in modern synthesis, particularly for the preparation of pharmaceutical agents. The piperidine scaffold can be involved in stereoselective reactions either as a substrate undergoing transformation or as part of a chiral auxiliary that directs the stereochemical outcome of a reaction.
Stereoselective Transformations
Recent advances have enabled the direct, stereoselective functionalization of C-H bonds on the piperidine ring. By using specifically designed chiral catalysts, it is possible to control the site-selectivity and stereoselectivity of these transformations. For instance, chiral dirhodium tetracarboxylate catalysts have been successfully employed for the C-H functionalization of N-Boc-piperidine, a close analog of this compound. nih.gov Depending on the catalyst chosen, functionalization can be directed to different positions on the piperidine ring with high levels of diastereoselectivity and enantioselectivity. nih.gov This strategy allows for the synthesis of specific positional and stereoisomers of substituted piperidines, which is critical for creating libraries of compounds for drug discovery. nih.gov
Table 2: Catalyst-Controlled Stereoselective C-H Functionalization of N-Boc-piperidine
| Catalyst | Product Position | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh₂(S-2-Cl-5-BrTPCP)₄ | C2 | 5.3:1 | 83% | nih.gov |
| Rh₂(R-TCPTAD)₄ | C2 | 11:1 | 93% | nih.gov |
Chiral Auxiliary Development
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. While this compound is not itself typically used as a chiral auxiliary, the principle is a cornerstone of asymmetric synthesis. For example, amides derived from pseudoephedrine or pseudoephenamine serve as excellent chiral auxiliaries in alkylation reactions to produce enantiomerically enriched compounds. nih.gov Similarly, chiral auxiliaries like the α-naphthylethyl group have been attached to tryptamines to direct the diastereoselective Pictet-Spengler reaction, a powerful method for synthesizing tetrahydro-β-carbolines. clockss.org
One-Step Syntheses of N-Heterocycles from Derivatives
Derivatives of this compound can be envisioned as versatile scaffolds for the rapid, one-step construction of more complex nitrogen-containing heterocyclic systems. Such strategies are highly valued for their efficiency in building molecular complexity.
One-pot tandem reactions that form multiple bonds and stereocenters in a single operation are particularly powerful. For example, an organocatalyzed asymmetric aza-Diels-Alder reaction followed by an iminium ion-induced cyclization has been used for the one-pot synthesis of complex, ring-fused piperidine derivatives with excellent stereoselectivity. rsc.org
Another prominent example of a one-step cyclization is the Pictet-Spengler reaction. In this reaction, a β-arylethylamine (like tryptamine) condenses with an aldehyde or ketone, followed by a ring-closing electrophilic substitution to form a new heterocyclic ring. clockss.org A derivative of this compound, if appropriately functionalized with an aminoethyl side chain, could serve as the amine component in such a reaction. This would allow for a one-step synthesis of a novel fused piperidine-based heterocycle, demonstrating the potential of the piperidine core as a foundational building block for complex molecular architectures.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| N-Boc-piperidine |
| Rh₂(S-2-Cl-5-BrTPCP)₄ |
| Rh₂(R-TCPTAD)₄ |
| Rh₂(R-TPPTTL)₄ |
| Pseudoephedrine |
| Pseudoephenamine |
| Tryptamine |
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methoxypiperidine 1 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. longdom.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The piperidine (B6355638) ring in methyl 4-methoxypiperidine-1-carboxylate typically adopts a chair conformation to minimize steric strain. The orientation of the substituents on the ring—the 1-methoxycarbonyl group and the 4-methoxy group—is crucial. These substituents can exist in either an axial or equatorial position. The preferred conformation is generally the one where bulky substituents occupy the more spacious equatorial positions.
Studies on related 2,6-diarylpiperidin-4-ones have shown that the piperidone ring predominantly adopts a normal chair conformation with substituents oriented equatorially. nih.gov The conformational preference is determined by analyzing the coupling constants (³J values) of the ring protons in the ¹H NMR spectrum. Large coupling constants (typically 8-13 Hz) between vicinal axial-axial protons (³Jaa) and smaller coupling constants (2-5 Hz) for axial-equatorial (³Jae) and equatorial-equatorial (³Jee) interactions are indicative of a specific chair conformation. For this compound, the chair conformation with both the methoxy (B1213986) and the methoxycarbonyl groups in equatorial positions is expected to be the most stable.
Table 1: Hypothetical ¹H NMR Coupling Constants for Conformational Analysis
| Proton Interaction | Expected Coupling Constant (Hz) for Equatorial Substituents | Interpretation |
|---|---|---|
| H2ax - H3ax | 10 - 13 | trans-diaxial relationship, confirms chair conformation |
| H2ax - H3eq | 2 - 5 | axial-equatorial relationship |
| H2eq - H3ax | 2 - 5 | equatorial-axial relationship |
This interactive table illustrates the expected coupling constants that would confirm an equatorial positioning of the substituents on the piperidine ring.
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the stereochemistry of complex molecules by revealing through-bond and through-space correlations between nuclei. longdom.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of the connectivity of protons within the piperidine ring. longdom.orgnih.gov For instance, the proton at C4 would show a correlation to the protons at C3 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It is used to assign the chemical shifts of the carbon atoms in the piperidine ring and the substituent groups. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, the protons of the methoxy group (O-CH₃) would show a correlation to the C4 of the piperidine ring, confirming its attachment point. Similarly, the protons of the ester's methyl group would correlate to the carboxyl carbon. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing critical information about the relative stereochemistry. For example, a NOESY spectrum could show a correlation between the axial protons on C2 and C6 with the axial proton on C4, further confirming the chair conformation and the relative orientation of the substituents. nih.gov
Table 2: Application of 2D NMR for Structural Elucidation
| 2D NMR Technique | Information Gained | Example Correlation for this compound |
|---|---|---|
| COSY | ¹H-¹H scalar coupling | H-3 protons show cross-peaks with H-2 and H-4 protons. |
| HSQC | Direct ¹H-¹³C correlation | The proton signal at ~3.5 ppm correlates to the C4 carbon signal. |
| HMBC | Long-range ¹H-¹³C correlation | The methyl protons of the ester group (-COOCH₃) show a cross-peak to the carbonyl carbon (C=O). |
This interactive table summarizes how different 2D NMR experiments are used to piece together the molecular structure.
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound and its fragments. nih.govnih.gov
In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is often predictable and provides a "fingerprint" that can be used to identify the structure of the molecule. For piperidine derivatives, a common fragmentation mechanism is alpha-cleavage. youtube.com This involves the cleavage of a bond adjacent to the nitrogen atom. The positive charge is stabilized on the nitrogen, leading to the formation of a characteristic iminium ion.
For N-alkoxycarbonyl piperidine derivatives, the fragmentation can be complex. The initial fragmentation might involve the loss of the alkoxycarbonyl group or parts of it. Subsequent fragmentation would follow typical pathways for cyclic amines. The analysis of these fragmentation pathways is crucial for identifying unknown derivatives in complex mixtures. mdpi.com
Table 3: Predicted Key Fragmentation Ions in EI-MS
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| [M]+ | Intact Molecular Ion | Ionization of the parent molecule |
| [M-31]+ | Loss of ·OCH₃ | Cleavage of the methoxy group from the ester |
| [M-59]+ | Loss of ·COOCH₃ | Cleavage of the entire methyl carboxylate group |
| [M-71]+ | Loss of C₄H₇O | Alpha-cleavage and rearrangement |
This interactive table shows potential fragmentation patterns for this compound under electron ionization mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm). mdpi.com This high accuracy allows for the determination of the elemental formula of a molecule. For this compound (C₈H₁₅NO₃), the theoretical exact mass can be calculated. An HRMS measurement that matches this theoretical mass provides strong evidence for the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass. This technique is invaluable for confirming the identity of newly synthesized compounds and for the analysis of trace impurities in pharmaceutical preparations. nih.govmdpi.com
X-ray Crystallography for Absolute Stereochemistry
While NMR and MS provide powerful evidence for structure and connectivity, X-ray crystallography offers the most definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is used to calculate the positions of all atoms in the crystal lattice with high precision.
For chiral derivatives of this compound, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of each stereocenter. Studies on similar piperidine derivatives have successfully used this method to confirm the chair conformation of the ring and the precise spatial arrangement of all substituents. nih.gov Obtaining a suitable crystal for analysis is often the most challenging step in this process.
Confirmation of Solid-State Molecular Structure
The definitive determination of the three-dimensional arrangement of atoms and bonds in a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For derivatives of this compound, X-ray crystallography is instrumental in establishing the stereochemistry and preferred conformation of the piperidine ring and its substituents.
In a study of a related compound, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, X-ray analysis was crucial in unambiguously establishing the structure resulting from a cyclization reaction. nih.gov The analysis revealed that the piperidine ring adopts a chair conformation, which is the most stable conformation for such six-membered rings, minimizing steric strain. The study also determined the orientation of the substituent on the piperidine ring, noting that the mean plane of the pyrazolyl ring forms a dihedral angle of 33.4 (1)° with the approximate mirror plane of the piperidine ring. nih.gov
Similarly, X-ray crystallography of 4-diphenylcarbamyl-N-methylpiperidine methobromide revealed the presence of two distinct conformers in the crystal lattice. nih.gov In one conformer, the ester group occupies an equatorial position on the piperidine ring, while in the other, it is in an axial position. nih.gov This highlights the capability of X-ray diffraction to identify and characterize different conformational isomers present in the solid state.
The process of preparing a sample for X-ray diffraction involves growing a single crystal of high quality. For instance, in the case of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, suitable crystals were obtained by slow evaporation of an ethyl acetate (B1210297) solution. nih.gov Once a suitable crystal is mounted on the diffractometer, it is irradiated with X-rays, and the diffraction pattern is collected. The resulting data is then processed to generate an electron density map, from which the molecular structure is solved and refined.
The crystal data for a representative piperidine derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, is presented in the table below. nih.gov This data provides a comprehensive summary of the crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₁₄H₂₃N₃O₂ |
| Molecular Weight | 265.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.356 (3) |
| b (Å) | 11.735 (3) |
| c (Å) | 11.245 (2) |
| β (°) | 100.224 (3) |
| Volume (ų) | 1474.8 (6) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 198 |
Elucidation of Diastereomeric Configurations
When this compound is further substituted, leading to the formation of multiple stereocenters, diastereomers can arise. The elucidation of the specific configuration of these diastereomers is critical and is typically achieved using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with computational modeling.
¹H NMR Spectroscopy is a primary tool for differentiating diastereomers. The chemical shifts (δ), coupling constants (J), and through-space correlations observed in 2D NMR experiments (like NOESY) are highly sensitive to the relative orientation of atoms.
For instance, in substituted piperidine rings, the coupling constants between adjacent protons can distinguish between axial and equatorial orientations. Axial-axial (J_ax,ax_) couplings are typically larger (10-13 Hz) than axial-equatorial (J_ax,eq_) and equatorial-equatorial (J_eq,eq_) couplings (2-5 Hz). This information helps to determine the conformation of the piperidine ring and the relative stereochemistry of its substituents.
In the ¹H NMR spectrum of 4-methylpiperidine, distinct signals are observed for the axial and equatorial protons, with their coupling constants providing insight into their spatial arrangement. chemicalbook.com Similarly, detailed ¹H NMR analysis of N,N-ethylmethyl-piperidine-4-carboxylic acid allowed for the characterization of different isomers. researchgate.net
¹³C NMR Spectroscopy provides complementary information. The chemical shift of a carbon atom is influenced by its steric environment. In diastereomers, the different spatial arrangements of substituents lead to distinct chemical shifts for the corresponding carbon atoms. For example, in a study of fentanyl analogs, which feature a substituted piperidine ring, ¹³C NMR was used to characterize the structure. researchgate.net
A representative table of ¹H NMR data for a substituted piperidine is shown below. While this is for 4-methylpiperidine, the principles of using chemical shifts and coupling constants to determine stereochemistry are directly applicable to derivatives of this compound. chemicalbook.com
| Assignment | Shift (ppm) | Coupling Constants (Hz) |
| A | 3.026 | J(A,B) = 12.2 |
| B | 2.569 | J(B,D) = 2.6, J(B,F) = 12.2 |
| C | 1.84 | |
| D | 1.608 | |
| E | 1.451 | |
| F | 1.077 | |
| G | 0.911 |
Advanced 2D NMR Techniques , such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for elucidating diastereomeric configurations. NOESY experiments detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. The presence of a NOE cross-peak between two protons indicates their spatial proximity (typically < 5 Å). By analyzing the pattern of NOE correlations, the relative stereochemistry of substituents on the piperidine ring can be unambiguously determined.
For complex molecules, experimental NMR data is often compared with data obtained from computational modeling (e.g., Density Functional Theory calculations) for different possible diastereomers. The diastereomer whose calculated NMR parameters best match the experimental data is assigned as the correct structure.
Theoretical and Computational Chemistry Studies on Methyl 4 Methoxypiperidine 1 Carboxylate
Conformational Analysis and Energetics of the Piperidine (B6355638) Ring
The conformational landscape of the piperidine ring in methyl 4-methoxypiperidine-1-carboxylate is primarily dominated by the chair conformation, which minimizes torsional and angle strain. The key conformational question revolves around the axial versus equatorial orientation of the 4-methoxy group and the rotational isomerism of the N-methoxycarbonyl group.
The piperidine ring can exist in two primary chair conformations, which interconvert via a higher-energy twist-boat intermediate. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The methoxy (B1213986) group at the 4-position is expected to predominantly favor the equatorial orientation.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in determining the relative energies of these conformers.
Table 1: Calculated Relative Energies of Conformers of 4-Substituted Piperidines (Illustrative)
| Substituent (R) at C4 | Conformer | Relative Energy (kcal/mol) |
| Methoxy (OCH3) | Equatorial-Chair | 0.00 |
| Methoxy (OCH3) | Axial-Chair | 0.5 - 1.0 |
| Methoxy (OCH3) | Twist-Boat | 4.0 - 6.0 |
Note: This table is illustrative and based on general principles for 4-substituted piperidines. Specific values for this compound would require dedicated calculations.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group of the methoxycarbonyl substituent, reducing its basicity and nucleophilicity compared to a simple N-alkyl piperidine. This delocalization also imparts partial double-bond character to the N-C(O) bond, leading to a higher rotational barrier.
The 4-methoxy group, being an electron-donating group, can influence the electron density distribution within the piperidine ring through inductive and mesomeric effects. This can affect the reactivity of the ring carbons and the axial/equatorial proton acidities.
Computational tools can be used to calculate various electronic properties to predict reactivity:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the most negative potential would be expected around the carbonyl oxygen, while the regions around the ring hydrogens would be more positive.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. The HOMO is likely to be localized on the piperidine ring and the methoxy group, while the LUMO would be centered on the carbamate (B1207046) functionality.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, quantifying the delocalization of the nitrogen lone pair.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value/Observation |
| Nitrogen Lone Pair Character | Significant p-character, delocalized over the N-C(O) system. |
| Dipole Moment | Moderate, influenced by the carbamate and methoxy groups. |
| HOMO Energy | Relatively low compared to N-alkyl piperidines. |
| LUMO Energy | Relatively high, indicating resistance to reduction. |
Note: These are qualitative predictions. Accurate values require specific quantum chemical calculations.
Mechanistic Studies of Key Synthetic Transformations
While no specific mechanistic studies on key synthetic transformations involving this compound are publicly available, computational chemistry can be a powerful tool to elucidate reaction pathways for its synthesis and subsequent reactions.
A common route to such compounds involves the N-acylation of a pre-existing 4-methoxypiperidine (B1585072). The mechanism of this reaction, typically involving the attack of the piperidine nitrogen on a methyl chloroformate or a similar electrophile, can be modeled to understand the transition state geometry and activation energy.
Another key transformation would be the modification of the ester group or reactions at the piperidine ring. For instance, the hydrolysis of the methyl ester can be studied computationally to understand the role of acid or base catalysts and the stability of intermediates.
Molecular Modeling and Interaction Studies (excluding biological targets)
Beyond its intrinsic properties, the interaction of this compound with other molecules and materials is of interest. Molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo simulations, can be employed to study its behavior in different solvent environments or its adsorption onto surfaces.
For example, simulations could predict its solvation free energy in various solvents, providing insights into its solubility. Intermolecular interaction energies can be calculated to understand how it might interact with other small molecules or polymer matrices, which could be relevant in materials science applications. These studies would typically focus on non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
Traditional syntheses of substituted piperidines often involve multi-step sequences that may rely on harsh reagents or protecting group manipulations. Future research will likely focus on developing more efficient and environmentally benign pathways to methyl 4-methoxypiperidine-1-carboxylate and its derivatives.
Key strategies include:
Biocatalysis : The use of enzymes for C-H oxidation or cyclization reactions could offer a highly selective and green alternative to traditional chemical methods. news-medical.net Biotechnological routes, in general, promise more sustainable processes through lower energy consumption and reduced waste. nih.gov
Flow Chemistry : Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. acs.org Developing a flow-based synthesis, potentially combining cyclization and reduction steps, would be a significant advance. acs.orgnih.gov
Catalytic Hydrogenation of Pyridine (B92270) Precursors : A promising route involves the synthesis of a corresponding methoxy-substituted pyridine-4-carboxylate followed by catalytic hydrogenation. Advances in catalysis could allow this reduction to occur under milder, more sustainable conditions. nih.gov
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Potential Advantages | Key Research Challenge |
|---|---|---|
| Biocatalytic Oxidation/Cyclization | High selectivity, mild conditions, reduced waste. news-medical.netnih.gov | Identifying or engineering a suitable enzyme for the specific substrate. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control; potential for automation. acs.orgresearchgate.net | Optimizing reactor setup and reaction conditions for multi-step sequences. nih.gov |
| Advanced Catalytic Hydrogenation | Utilizes readily available pyridine starting materials. nih.gov | Developing catalysts that are efficient, reusable, and operate under low pressure/temperature. |
Exploration of Unexplored Reactivity Patterns
The reactivity of the this compound scaffold is largely centered on modifications of the carboxylate or substitution at the nitrogen after deprotection. Future work should focus on the direct functionalization of the piperidine (B6355638) ring itself, particularly through C-H activation.
Emerging areas of exploration include:
Directed C-H Activation : The carbamate (B1207046) group can act as a directing group for transition-metal-catalyzed C-H activation at the C2 and C6 positions. Research on the related methyl piperidine-4-carboxylate has shown its utility in C2-arylation. acs.org A systematic study of various coupling partners (aryl, alkyl, etc.) at these positions is a logical next step.
Electrochemical Oxidation : Studies on analogous N-substituted piperidones suggest that electrochemical methods could unlock novel reactivity, such as Shono-type oxidations leading to dimerization or the introduction of new functional groups. news-medical.net Investigating the electrochemical behavior of this compound could reveal pathways to previously inaccessible derivatives.
Functionalization at C3/C5 : The C3 and C5 positions are electronically distinct and less sterically hindered than C2/C6. Developing methods for selective functionalization at these sites, perhaps through radical-based chemistry or novel catalytic cycles, would significantly expand the structural diversity achievable from this single building block.
Integration into Automated Synthesis Platforms
The demand for large, diverse libraries of complex molecules for drug discovery has driven the development of automated synthesis platforms. fu-berlin.de this compound is an ideal building block for these technologies due to its functional handles and rigid scaffold.
Future integration would involve:
High-Throughput Experimentation (HTE) : Using automated, miniaturized screening kits to rapidly optimize reactions for diversifying the scaffold. nih.gov This would accelerate the discovery of ideal conditions for C-H functionalization or coupling reactions.
Flow-Based Library Synthesis : Incorporating the compound into automated flow systems that can perform sequential reactions, purifications, and analyses. nih.govchemrxiv.org This would enable the rapid generation of a library where the piperidine core is decorated with various substituents at multiple positions.
Fragment-Based Drug Discovery (FBDD) : The piperidine scaffold is a common "3D fragment" used in FBDD. nih.gov An automated platform could utilize this compound to rapidly elaborate on initial fragment hits, growing them into more potent lead compounds. acs.orgnih.gov This modular approach, where building blocks are stitched together, is a powerful paradigm in modern medicinal chemistry. news-medical.netacs.org
Expansion of Applications in New Chemical Transformations
Beyond its role as a structural component in bioactive molecules, the unique properties of the this compound scaffold could be harnessed for applications in catalysis and materials science.
Potential new applications include:
Precursor to Chiral Ligands : The piperidine ring can serve as a rigid backbone for the design of novel chiral ligands for asymmetric catalysis. By introducing coordinating groups at specific positions (e.g., C2, C4), it may be possible to create catalysts for reactions like asymmetric hydrogenation, as has been seen with similar piperidines. acs.org
Scaffold for Bioactive Probes : The compound could serve as the starting point for developing chemical probes to study biological systems. For instance, it could be elaborated into balanced MOR agonist/DOR antagonist ligands or novel acetylcholine-binding protein ligands, areas where substituted piperidines have already shown promise. nih.govnih.gov
Development of Novel Inhibitors : As a key intermediate, it can be used in the synthesis of novel enzyme inhibitors, such as those targeting protein kinases or proteases, which are critical in various disease pathways. acs.orgnih.gov
Table 2: Potential Future Applications and Research Goals
| Application Area | Research Goal | Rationale |
|---|---|---|
| Asymmetric Catalysis | Synthesize and test chiral piperidine-based ligands. | The rigid scaffold can provide a well-defined chiral environment for metal catalysts. acs.org |
| Neuroscience | Design and create libraries of opioid or nicotinic receptor modulators. | The 4-substituted piperidine core is a known pharmacophore for these targets. nih.govnih.gov |
| Infectious Disease | Use as a building block for novel antitubercular agents. | Related piperidine carboxylates are reactants in the synthesis of effective antitubercular drugs. acs.org |
Advanced Theoretical Predictions and Experimental Validation
Computational chemistry offers a powerful tool to guide synthetic efforts and predict molecular properties before embarking on lengthy lab work. Applying these methods to this compound can accelerate discovery.
Key research avenues include:
DFT Calculations for Reactivity Prediction : Density Functional Theory (DFT) can be used to calculate bond dissociation energies (BDEs) for the C-H bonds at positions 2, 3, 5, and 6. This would create a predictive map of the most likely sites for radical or metal-catalyzed functionalization, allowing for more targeted synthetic experiments. news-medical.net
Modeling of Conformational Preferences : The axial vs. equatorial preference of the 4-methoxy group has significant implications for the molecule's shape and reactivity. Advanced computational models can predict the conformational landscape and how it changes upon substitution, guiding the design of molecules with specific 3D geometries.
Correlation of Theoretical and Experimental Data : A powerful approach involves a feedback loop where theoretical predictions are tested experimentally. For example, DFT could be used to predict the cyclic voltammetry profile of the compound, which could then be validated and refined through electrochemical experiments, as has been successfully done for similar piperidone systems. news-medical.net This synergy can lead to a much deeper understanding of the molecule's fundamental electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
